tert-butyl 1-[(dimethylamino)methyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate
Description
Properties
CAS No. |
2680533-95-1 |
|---|---|
Molecular Formula |
C13H24N2O2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 1-[(dimethylamino)methyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-10-6-13(15,7-10)9-14(4)5/h10H,6-9H2,1-5H3 |
InChI Key |
NPOAGXYVRFNVPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1(C2)CN(C)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Mechanistic Insights:
-
Iminium ion formation : Formaldehyde reacts with dimethylamine to generate an iminium ion.
-
Nucleophilic attack : The azabicyclohexane nitrogen attacks the iminium ion, forming a C–N bond.
-
Rearomatization : Proton transfer yields the final Mannich base.
Optimization Notes :
-
Temperature : Reflux conditions (78°C) accelerate iminium ion formation but may lead to side reactions if prolonged.
-
Stoichiometry : A 1.2:1 molar ratio of formaldehyde to amine ensures complete conversion.
Multigram Synthesis via Sequential Functionalization
A scalable approach reported in a recent patent involves a four-step sequence starting from methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride:
-
Esterification : Treatment with thionyl chloride (SOCl₂) in methanol converts the carboxylic acid to a methyl ester (96% yield).
-
Boc Protection : The free amine is protected using Boc₂O in dichloromethane with triethylamine as a base (89% yield).
-
Oxidation : The hydroxymethyl group is oxidized to a carbonyl using Jones reagent.
-
Reductive Amination : The ketone intermediate undergoes reductive amination with dimethylamine and sodium cyanoborohydride to install the dimethylaminomethyl group.
Critical Data:
| Step | Reagents | Yield (%) |
|---|---|---|
| Esterification | SOCl₂, MeOH | 96 |
| Boc Protection | Boc₂O, Et₃N | 89 |
| Reductive Amination | NaBH₃CN, Me₂NH | 82 |
This route is advantageous for large-scale production, with a cumulative yield of 68% over four steps.
Comparative Analysis of Methods
Yield and Scalability:
Practical Considerations:
-
Cost : Boc₂O and SOCl₂ are cost-intensive reagents, favoring the Mannich route for academic labs.
-
Safety : Thionyl chloride requires stringent handling, whereas Mannich reactions are comparatively benign.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as the dimethylamino moiety and the carboxylate ester group makes it versatile in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various alkyl halides and amines.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C₁₃H₂₄N₂O₂
- Molecular Weight : 240.35 g/mol
- SMILES Notation : CC(C)(C)OC(=O)N1CC2CC1(C2)CN(C)C
Medicinal Chemistry
Tert-butyl 1-[(dimethylamino)methyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Case Studies and Research Findings
- Neuropharmacology : The compound has been studied for its interactions with neurotransmitter systems, particularly in the context of glycine transporters, which are implicated in various neurological disorders. Research indicates that modifications of the bicyclic structure can enhance selectivity and potency against specific targets in the central nervous system .
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties. In vitro assays have shown that certain modifications lead to increased cytotoxicity against cancer cell lines, indicating a potential role as a chemotherapeutic agent .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Bicyclic Core : The bicyclic structure can be synthesized through cyclization reactions involving amines and carboxylic acids.
- Functionalization : The introduction of the dimethylamino group is achieved via nucleophilic substitution reactions, enhancing the compound's solubility and biological activity .
Synthesis Overview Table
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Amines, Carboxylic Acids | Heat, Solvent |
| 2 | Nucleophilic Substitution | Dimethylamine | Base, Solvent |
Potential Therapeutic Applications
Given its structural features, this compound is being evaluated for various therapeutic applications:
Therapeutic Areas
- Neurological Disorders : Due to its interaction with neurotransmitter systems, it may offer new avenues for treatment of conditions such as schizophrenia and anxiety disorders.
- Pain Management : Its potential analgesic properties are under investigation, with studies focusing on its efficacy in pain models .
Mechanism of Action
The mechanism by which tert-butyl 1-[(dimethylamino)methyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural analogs of tert-butyl 1-[(dimethylamino)methyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate, emphasizing substituent variations, molecular properties, and applications:
Key Structural and Functional Differences
Substituent Reactivity: The dimethylaminomethyl group in the target compound enhances nucleophilicity and solubility compared to non-polar substituents (e.g., ethynyl or tert-butyl). Bromomethyl derivatives (e.g., CAS 276.18) serve as alkylating agents, enabling facile introduction of amines or other nucleophiles. In contrast, hydroxymethyl analogs (CAS 467454-51-9) are more suited for oxidation or esterification .
Stereochemical Impact: Substituent position (e.g., exo-5-amino vs. 1-aminomethyl) significantly affects molecular conformation. For instance, exo-5-amino derivatives (CAS 1251016-11-1) exhibit distinct spatial arrangements that influence receptor binding .
Physicochemical Properties: The tert-butyl ester group in all analogs enhances stability under basic conditions but may hydrolyze in acidic environments. Dimethylamino-containing compounds likely exhibit higher water solubility than bromo or ethynyl derivatives due to protonation at physiological pH .
Q & A
Q. Q: What are the most reliable synthetic routes for preparing tert-butyl 1-[(dimethylamino)methyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate?
A: The compound can be synthesized via photochemical [2+2] cycloaddition of substituted 1,2-dihydropyridines, followed by functionalization with bromine-mediated rearrangements ( ). For example, photoirradiation of N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes in the presence of sensitizers (e.g., acetophenone) yields bicyclic intermediates, which are subsequently functionalized with dimethylaminomethyl groups via nucleophilic substitution or reductive amination. Purification typically involves chromatography (silica gel, 20% EtOAc/heptane) or recrystallization ( ).
Structural Characterization
Q. Q: How can the stereochemistry and regioselectivity of this bicyclic compound be confirmed?
A: X-ray crystallography is the gold standard for unambiguous structural determination ( ). For routine analysis, use H/C NMR to identify key signals:
- Bicyclic protons : Resonances between δ 1.5–3.0 ppm (bridging CH groups).
- tert-Butyl group : Singlet at δ ~1.4 ppm.
- Dimethylaminomethyl : Doublet at δ ~2.2–2.5 ppm (N–CH) and singlet at δ ~2.3 ppm (N(CH)) (). Mass spectrometry (HRMS) confirms molecular weight (e.g., CHNO requires m/z 227.1756) .
Advanced Reaction Mechanisms
Q. Q: What is the role of substituents in bromine-mediated rearrangements of 2-azabicyclo derivatives?
A: Substituents at C(3) or C(5) dictate reaction pathways. For example:
- 3-endo-Methyl substituents promote stereoselective rearrangement to dibromo-2-azabicyclo[2.1.1]hexanes ().
- Unsubstituted analogs yield mixtures of rearranged and unrearranged products. Computational studies (DFT) suggest torquoselectivity in ring-opening steps (). Reductive debromination (e.g., Zn/HOAc) removes bromine while retaining bicyclic integrity .
Safety and Handling
Q. Q: What safety protocols are critical when handling this compound?
A: Key precautions include:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods due to potential respiratory irritation ().
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air ().
- Storage : Keep in airtight containers at –20°C to prevent decomposition ().
Data Contradiction Analysis
Q. Q: How to resolve discrepancies in reported yields for photocycloaddition reactions?
A: Contradictions often arise from:
- Light source variability : UV wavelength (e.g., 254 nm vs. 300 nm) affects reaction efficiency.
- Sensitizer choice : Acetophenone vs. benzophenone alters energy transfer rates ().
- Reaction scale : Small-scale reactions (<1 mmol) may overreport yields due to purification losses. Validate yields via independent replication and HPLC purity checks ().
Computational Modeling Applications
Q. Q: Can computational methods predict substituent effects on bicyclic ring stability?
A: Yes. Density Functional Theory (DFT) calculates strain energy and transition-state geometries. For example:
- Bicyclo[2.1.1]hexane systems exhibit ~30 kcal/mol strain energy, influencing reactivity.
- Methyl substituents at C(3) reduce strain by 2–3 kcal/mol via hyperconjugation (). Software like Gaussian or ORCA can model these effects .
Analytical Method Optimization
Q. Q: How to optimize HPLC conditions for purity analysis?
A: Use a C18 column with:
- Mobile phase : 70:30 HO (0.1% TFA)/acetonitrile.
- Flow rate : 1.0 mL/min.
- Detection : UV at 210 nm (tert-butyl absorption). Calibrate against a reference standard (). For trace impurities (<0.1%), employ LC-MS with electrospray ionization (ESI+) .
Advanced Functionalization Strategies
Q. Q: What methods enable selective functionalization of the dimethylaminomethyl group?
A: Strategies include:
- Buchwald–Hartwig amination : Introduce aryl groups via palladium catalysis.
- Mannich reactions : Form β-amino alcohols using aldehydes and ketones.
- Reductive alkylation : React with aldehydes/ketones under H/Pd-C (). Monitor reaction progress via H NMR for disappearance of N–CH signals .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 227.33 g/mol (CHNO) | |
| Boiling Point | ~275.7°C (predicted) | |
| HPLC Retention Time | 8.2 min (C18, 70:30 HO/ACN) | |
| Strain Energy (DFT) | 30.1 kcal/mol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
